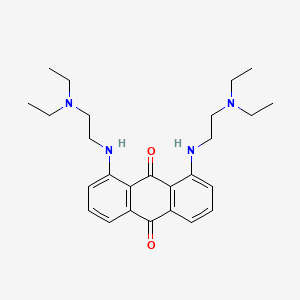

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione

Description

Historical Context of Aminoanthraquinone Derivatives

The historical development of aminoanthraquinone derivatives traces back to fundamental discoveries in organic chemistry that established the anthraquinone scaffold as a versatile platform for chemical modification. The earliest recorded discovery of anthraquinone occurred in 1840 when Laurent oxidized anthracene to synthesize anthraquinone, initially naming the chemical "anthracenuse". This foundational work was independently verified by Anderson, who termed the compound "oxanthracen," while the presently used name "anthraquinone" was proposed by Graebe and Libermann in 1868, nearly three decades after the initial nomenclature. The structural elucidation progressed significantly when Fritsche reported the synthesis of anthraquinone via oxidation of anthracene with chromic acid, and subsequently in 1873, Fittig proposed the correct diketone structure of anthraquinone that remains widely accepted today.

The evolution toward amino-substituted derivatives represented a crucial advancement in anthraquinone chemistry, driven by the recognition that amino substitution could dramatically alter the biological and chemical properties of the parent compound. Amino- and diaminosubstituted 9,10-anthracenediones emerged as one of the main classes among 9,10-anthracenedione derivatives, primarily serving as key structures for obtaining various dyes. The synthetic approaches to these compounds evolved from simple nitration and reduction sequences to more sophisticated methodologies that allowed for precise control of substitution patterns. The development of aminoanthraquinone synthesis involved multiple synthetic routes, including the oxidation of anthracene obtained from coal tar, the Friedel-Crafts reaction between phthalic anhydride and benzene to produce o-benzoylbenzoic acid followed by cyclization, and the Diels-Alder reaction using naphthoquinone or benzoquinone as dienophile with 1,3-butadiene as diene.

The progression from simple aminoanthraquinones to complex derivatives like 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione reflects the increasing sophistication of medicinal chemistry approaches. Early research demonstrated that aminoanthraquinones could serve as precursors for biologically active compounds through replacement of various substituents with different alkylamino residues. The synthesis of aminoanthraquinone derivatives was achieved through innovative reaction strategies, including the use of diacetoiodobenzene as a catalyst for selective substitution reactions, allowing for the production of compounds with enhanced cytotoxicity and antimicrobial activity. This historical progression established the foundation for modern research into complex aminoanthraquinone derivatives that exhibit improved therapeutic profiles and enhanced selectivity for specific biological targets.

Significance of this compound in Chemical Research

This compound occupies a unique position in contemporary chemical research due to its distinctive structural features and potential applications across multiple scientific disciplines. The compound is catalogued with the Chemical Abstracts Service number 75312-57-1 and is recognized by various synonyms including 1,8-Bdead, reflecting its established presence in the chemical literature. The molecular architecture of this compound features two strategically positioned diethylaminoethylamino substituents at the 1 and 8 positions of the anthraquinone core, creating a symmetric substitution pattern that significantly influences its physicochemical properties and biological interactions.

The significance of this compound in chemical research stems from its potential as a research tool and therapeutic agent, building upon the established pharmacological importance of aminoanthraquinone derivatives. Research has demonstrated that amino derivatives of 9,10-anthracenedione have enriched the arsenal of biologically active substances, including compounds with antitumor, antiprotozoal, antiviral, antimicrobial, and anti-inflammatory activities. Some aminoanthraquinone derivatives are known as antitumor drugs, including mitoxantrone and ametantrone, which are widely used in chemotherapeutic practice, with several derivatives currently in Phase II and III clinical trials. The structural complexity of this compound, with its extended alkylamine chains, positions it as a potentially valuable addition to this therapeutic arsenal.

The research significance of this compound extends beyond its immediate therapeutic potential to encompass its role as a model system for understanding structure-activity relationships in aminoanthraquinone chemistry. The compound's symmetric substitution pattern and specific positioning of the diethylaminoethyl groups provide insights into how structural modifications influence biological activity and physicochemical properties. Current research methodologies for synthesizing such complex aminoanthraquinone derivatives involve sophisticated catalytic systems and precise reaction conditions, as demonstrated by studies showing that the formation of aminoanthraquinones can be achieved in higher yields using specific equivalents of catalysts like diacetoiodobenzene. The compound serves as an important benchmark for evaluating synthetic methodologies and for developing new approaches to aminoanthraquinone synthesis.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₃₆N₄O₂ | |

| Molecular Weight | 436.6 g/mol | |

| CAS Registry Number | 75312-57-1 | |

| Chemical Class | Aminoanthraquinone derivative | |

| Substitution Pattern | 1,8-disubstituted |

Overview of Anthraquinone Chemistry

Anthraquinone chemistry encompasses a vast and diverse field of organic synthesis and applications, with the parent compound anthraquinone serving as the fundamental building block for numerous derivatives with varied properties and applications. Anthraquinone, also called anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C₁₄H₈O₂, where several isomers exist but the terms usually refer to 9,10-anthraquinone wherein the keto groups are located on the central ring. The compound appears as a yellow, highly crystalline solid that is poorly soluble in water but soluble in hot organic solvents, with almost complete insolubility in ethanol near room temperature, although 2.25 grams will dissolve in 100 grams of boiling ethanol.

The fundamental chemical properties of anthraquinone establish the foundation for understanding its derivatives' behavior and reactivity patterns. Anthraquinone demonstrates remarkable stability toward oxidation while being easily reduced to various products, a characteristic that underlies many of its applications. In alkaline solution, sodium dithionite reduces anthraquinone to anthrahydroquinone, with the alkali metal salts being water-soluble, and this chemical reaction forms the basis for the use of anthraquinones as vat dyes. The compound exhibits specific physical properties including a melting point of 284-286°C, boiling point of 379-381°C, density of 1.438, and extremely low water solubility of 0.00007 grams per liter.

The synthetic chemistry of anthraquinone involves multiple industrial production methods that provide access to the parent compound and enable subsequent derivatization. Current industrial methods to produce 9,10-anthraquinone include the oxidation of anthracene using chromium(VI) as the typical oxidant, the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride with o-benzoylbenzoic acid as an intermediate, the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation, and the acid-catalyzed dimerization of styrene to give a 1,3-diphenylbutene which can be transformed to anthraquinone. These synthetic approaches provide flexibility in accessing anthraquinone derivatives with different substitution patterns and functional groups.

The chemical reactivity of anthraquinone enables extensive derivatization that has led to the development of compounds with diverse applications across multiple industries. Hydrogenation of anthraquinone gives dihydroanthraquinone (anthrahydroquinone), while reduction with copper produces anthrone. Sulfonation with sulfuric acid yields anthroquinone-1-sulfonic acid, which reacts with sodium chlorate to give 1-chloroanthaquinone. These fundamental transformations provide pathways to more complex derivatives, including amino-substituted compounds that exhibit enhanced biological activity. The anthraquinone framework's planarity and aromatic character contribute to its ability to act as a DNA intercalator, a property that underlies many of its biological activities.

The applications of anthraquinone and its derivatives span numerous industrial and research contexts, reflecting the versatility of this chemical scaffold. In papermaking, 9,10-anthraquinone serves as a digester additive in alkaline processes, functioning as a redox catalyst that protects cellulose and hemicellulose from alkaline degradation while facilitating lignin removal. The compound also plays a crucial role in hydrogen peroxide production, where 2-alkyl-9,10-anthraquinones serve as catalysts in the anthraquinone process, which represents the dominant industrial method for hydrogen peroxide manufacture. These industrial applications demonstrate the practical importance of anthraquinone chemistry beyond its role in pharmaceutical and dye chemistry, establishing it as a compound of significant commercial and scientific value.

Properties

IUPAC Name |

1,8-bis[2-(diethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4O2/c1-5-29(6-2)17-15-27-21-13-9-11-19-23(21)26(32)24-20(25(19)31)12-10-14-22(24)28-16-18-30(7-3)8-4/h9-14,27-28H,5-8,15-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGKUIJRUVUUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226270 | |

| Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75312-57-1 | |

| Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075312571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Bis(2-diethylaminoethylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution

The most straightforward approach involves reacting 1,8-dihaloanthracene-9,10-dione (e.g., 1,8-dichloro- or 1,8-dibromoanthraquinone) with excess 2-(diethylamino)ethylamine. This method leverages the electron-deficient nature of the anthraquinone core, facilitating nucleophilic aromatic substitution.

Reaction Conditions :

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 120–150°C for 24–48 hours.

-

Catalyst : Copper(I) iodide or palladium-based catalysts enhance reaction efficiency.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Formation of a Meisenheimer complex through nucleophilic attack by the amine.

Limitations :

Tosyl Protection-Deprotection Method

A patent by US4661293A outlines a protecting group strategy to achieve precise amination.

Synthesis of 1,8-Ditosylanthraquinone

-

Sulfonation : Treat anthracene-9,10-dione with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.

-

Isolation : Purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Yield | 85% |

| Purity (HPLC) | >98% |

Amination with 2-(Diethylamino)ethylamine

-

Reaction : Reflux 1,8-ditosylanthraquinone with 4 equivalents of 2-(diethylamino)ethylamine in pyridine at 100°C for 18 hours.

-

Workup : Extract with methylene chloride, wash with 10% HCl, and dry over MgSO₄.

-

Purification : Chromatography on alumina (dichloromethane/methanol, 95:5).

Outcome :

-

Regioselectivity : >99% at 1,8-positions due to steric and electronic directing effects of tosyl groups.

Reductive Amination Pathways

Nitro Group Reduction

This method involves nitration followed by reduction to amines, adapted from PMC6270256.

Nitration of Anthraquinone

Reduction to Diamine

-

Catalytic Hydrogenation : Use H₂ gas (1 atm) over Pd/C in ethanol at 25°C for 6 hours.

Alkylation with Diethylaminoethyl Groups

-

Reaction : Treat 1,8-diaminoanthracene-9,10-dione with 2-bromo-N,N-diethylethylamine in DMF at 80°C.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Substitution | 45–60 | Moderate | Low | High |

| Tosyl Protection | 72–79 | High | Moderate | Moderate |

| Reductive Amination | 65–70 | High | High | Low |

Key Observations :

-

The tosyl method offers superior regioselectivity but requires multi-step synthesis.

-

Reductive amination achieves high yields but involves hazardous nitration steps.

Optimization Strategies

Solvent Effects

Temperature Control

Chemical Reactions Analysis

Types of Reactions

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Applications

Antitumor Activity

Research has indicated that 1,8-bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione exhibits significant antitumor properties. It has been studied as a potential drug candidate for various cancers due to its ability to intercalate with DNA, thereby inhibiting cellular replication and inducing apoptosis in cancer cells.

- Case Study : A study published in Acta Crystallographica explored the binding interactions of this compound with nucleic acids, highlighting its potential as an antitumor agent. The structural analysis revealed that the compound could effectively bind to DNA, which is crucial for its anticancer activity .

Nucleic Acid Interaction

The compound has been investigated for its ability to interact with nucleic acids, which is essential for developing new therapeutic agents targeting genetic material. Its structural characteristics allow it to fit into the grooves of DNA, disrupting normal function and leading to therapeutic effects.

Material Science Applications

Fluorescent Dyes

this compound has been utilized as a fluorescent dye in various applications, including biological imaging and sensors. Its strong fluorescence properties make it suitable for tracking biological processes in live cells.

- Application Example : In bioimaging studies, this compound has been used to label cellular components due to its high quantum yield and photostability. This capability allows researchers to visualize cellular dynamics effectively.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety of any new chemical entity. Studies have shown that while this compound exhibits beneficial properties in therapeutic applications, it also requires careful handling due to potential toxicity at high concentrations.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA topoisomerase II. This enzyme is responsible for managing the topology of DNA during replication and transcription. By inhibiting this enzyme, 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione can induce DNA damage and apoptosis in cancer cells . The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and cell cycle regulation.

Comparison with Similar Compounds

Key Findings :

- Diethylaminoethylamino substituents (in the target compound) likely improve solubility compared to carboxylic acid derivatives like DPivOHAQ (0.74 M) but may sacrifice stability .

- Hydrophilic ether chains (e.g., AQ-1,8-3E-OH) achieve exceptional solubility (2.24 M) but suffer from chemical instability due to hydrolytic susceptibility .

- Methoxy-terminated chains (e.g., Me-TEG-DAAQ) balance solubility and stability, suggesting that terminal functional groups critically influence performance .

Thermal Behavior (LCST Phenomena)

Key Findings :

- The methoxy-terminated AQ-1,8-3E-OCH₃ exhibits a reversible lower critical solution temperature (LCST) at 45°C, transitioning from transparent to cloudy upon heating .

- Substituting terminal -OCH₃ with -OH groups (AQ-1,8-3E-OH) abolishes LCST behavior, highlighting the role of hydrogen-bonding interactions in thermal responsiveness .

Biological Activity

1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione is a synthetic compound derived from anthracene, known for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula: CHNO. Its structure features two diethylaminoethyl substituents attached to an anthracene core with a dione functionality, which is crucial for its biological interactions.

Mechanisms of Biological Activity

- Nucleic Acid Binding : Research indicates that compounds similar to this compound exhibit significant binding affinity to nucleic acids. This property suggests potential applications in targeting DNA/RNA in cancer therapies .

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells .

- Antitumor Activity : In vitro studies have shown that the compound can inhibit tumor cell proliferation effectively. For instance, it has been tested against several cancer types, including breast and lung cancer cells, showing IC values in the micromolar range .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Nucleic Acid Binding | High affinity for DNA | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antitumor Activity | Inhibits growth of various tumors |

Case Study: Antitumor Efficacy

In a study conducted by Krapcho et al., the compound was evaluated for its antitumor properties using a panel of human cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations as low as 5 µM, with a notable increase in apoptotic markers observed through flow cytometry analysis .

Synthesis and Derivatives

The synthesis of this compound involves a reaction between 1,8-dichloroanthraquinone and diethylaminoethylamine under reflux conditions. This synthetic route can be modified to create various derivatives with potentially enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,8-Bis((2-(diethylamino)ethyl)amino)anthracene-9,10-dione, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution reactions. For example, halogenated anthraquinone precursors (e.g., 1,8-dichloroanthracene-9,10-dione) can react with amines like 2-(diethylamino)ethylamine under reflux in anhydrous THF or DMF. Catalytic bases such as K₂CO₃ or Et₃N enhance reactivity by deprotonating the amine . Yield optimization requires controlling stoichiometry (1:2 molar ratio of precursor to amine) and reaction time (12–24 hours at 80–100°C). Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH eluent) is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The diethylaminoethyl side chains produce distinct signals: δ ~2.5–3.0 ppm (N-CH₂-CH₂-N) and δ ~1.0 ppm (CH₂CH₃). Anthracene protons appear as aromatic multiplets at δ ~7.5–8.5 ppm .

- IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1670 cm⁻¹) of the anthraquinone core .

- UV-Vis : The conjugated anthraquinone system exhibits strong absorbance at λ ~250–300 nm (π→π*) and weaker bands at λ >400 nm (n→π*) .

Q. What strategies mitigate solubility limitations in polar solvents for electrochemical or biological assays?

- Methodological Answer : Functionalizing the anthraquinone core with hydrophilic groups (e.g., ethylene glycol chains) enhances aqueous solubility. For example, derivatives like 1,8-bis(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)anthracene-9,10-dione achieve solubility >2 M in water but may compromise stability . Alternatively, using co-solvents (e.g., DMSO:water mixtures) or surfactant-assisted dispersion can improve solubility without structural modification .

Advanced Research Questions

Q. How do structural modifications (e.g., side-chain length, substituent electronegativity) influence DNA-binding affinity and cytotoxicity in anthraquinone derivatives?

- Methodological Answer :

- DNA-Binding Studies : Use thermal denaturation (ΔTₘ) assays and ethidium bromide displacement to quantify binding. Derivatives with longer side chains (e.g., n=2 methylene units) exhibit stronger intercalation due to better groove accommodation .

- Cytotoxicity : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7). Electronegative substituents (e.g., -Cl) enhance DNA alkylation, increasing potency. Structure-activity relationships (SAR) show that bis-aminated derivatives have 10–100× higher activity than monosubstituted analogs .

Q. What mechanistic insights explain the electrochemical instability of this compound in redox flow batteries?

- Methodological Answer : Cyclic voltammetry (CV) in 0.1 M H₂SO₄ reveals reversible redox peaks at E ~-0.3 V (vs. Ag/AgCl) for the anthraquinone/dihydroanthraquinone couple. Instability arises from radical intermediates forming irreversible dimers. Mitigation strategies include:

- pH Optimization : Neutral or mildly acidic electrolytes reduce radical formation .

- Additives : Radical scavengers (e.g., hydroquinone) or ionic liquid electrolytes stabilize the reduced form .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of anthraquinone-based enzyme inhibitors?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electron transfer efficiency. Derivatives with lower LUMO energies (e.g., electron-withdrawing substituents) show stronger binding to enzymes like xanthine oxidase .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites. For example, 1,4-bis(4-cyanobenzyloxy)anthracene-9,10-dione forms hydrogen bonds with XO’s molybdenum center, explaining its IC₅₀ of 0.8 µM (cf. allopurinol IC₅₀ = 2.1 µM) .

Q. What crystallographic evidence supports the encapsulation of ions (e.g., H₃O⁺) by polyether-modified anthraquinones, and how does this affect luminescence?

- Methodological Answer : Single-crystal X-ray diffraction of 1,8-oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione reveals a folded polyether crown encapsulating H₃O⁺ via three short hydrogen bonds (O···O distance ~2.56 Å). This rigidified structure enhances luminescence by restricting non-radiative decay pathways, with intensity increasing 40× upon H₃O⁺ binding .

Data Contradiction Analysis

Q. Why do some studies report high solubility (>2 M) for ethylene glycol-modified anthraquinones, while others observe rapid chemical degradation?

- Resolution : Hydrophilic side chains (e.g., -OCH₂CH₂O-) improve solubility but introduce hydrolytically labile ether bonds. Degradation is pH-dependent: acidic conditions (pH <3) protonate ether oxygens, accelerating cleavage. Stability testing via ¹H NMR in D₂O over 72 hours shows >90% decomposition at pH 2 vs. <10% at pH 7 .

Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variability across cell lines) for similar anthraquinone derivatives be reconciled?

- Resolution : Cell line-specific factors (e.g., membrane transporter expression) influence drug uptake. For instance, P-glycoprotein-overexpressing cells (e.g., KB-V1) efflux anthraquinones, raising IC₅₀ by 10–50×. Use transporter inhibitors (e.g., verapamil) or normalize data to intracellular drug concentrations via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.